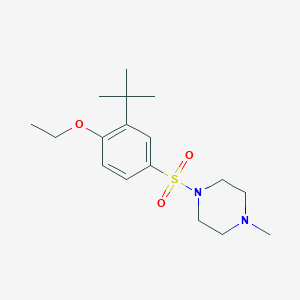
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine, also known as TBS-EMEP, is a compound that has gained interest in scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound has been shown to inhibit the activity of histone deacetylase enzymes, which play a role in cancer cell growth and survival. In neurological disorders, this compound has been shown to activate the Nrf2/ARE pathway, which plays a role in oxidative stress and inflammation. In cardiovascular diseases, this compound has been shown to activate the endothelial nitric oxide synthase pathway, which plays a role in vasodilation and blood pressure regulation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurological disorders, this compound has been shown to reduce oxidative stress and inflammation and improve cognitive function. In cardiovascular diseases, this compound has been shown to increase nitric oxide production and reduce blood pressure.
实验室实验的优点和局限性
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine has several advantages for lab experiments, including its high purity and yield, and its potential therapeutic applications in various diseases. However, there are also limitations to consider, such as its complex synthesis method and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine research, including its potential use in combination therapies for cancer treatment, its role in neurodegenerative diseases, and its potential as a therapeutic agent for cardiovascular diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, this compound is a compound that has gained interest in scientific research due to its potential therapeutic applications in various diseases. Its complex synthesis method and mechanism of action require further research, but its potential as a therapeutic agent makes it a promising area of study.
合成方法
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine can be synthesized through a multistep process that involves the reaction of tert-butyl-4-ethoxyphenyl sulfone with piperazine and methyl iodide. The resulting compound is purified through column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and yield of this compound.
科学研究应用
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, this compound has been studied for its potential neuroprotective effects and ability to improve cognitive function. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and reduce blood pressure.
属性
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-6-22-16-8-7-14(13-15(16)17(2,3)4)23(20,21)19-11-9-18(5)10-12-19/h7-8,13H,6,9-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREAZURSEBKVDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

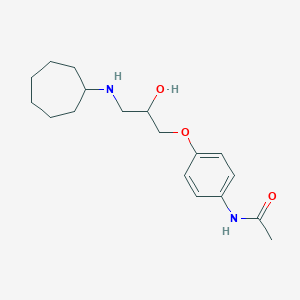
![1-(2,5-Dichlorophenyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B503044.png)

![4-(4-Chlorophenyl)-1-[(4-methylpiperidyl)sulfonyl]piperazine](/img/structure/B503048.png)
![1-(3-Chlorophenyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B503049.png)

![1-(3-Chloro-2-methylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B503054.png)
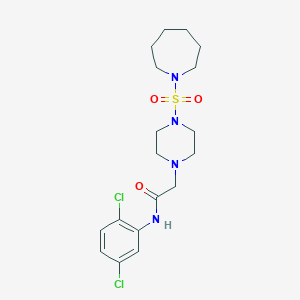
![1-([1,1'-Biphenyl]-4-yloxy)-3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-propanol](/img/structure/B503056.png)
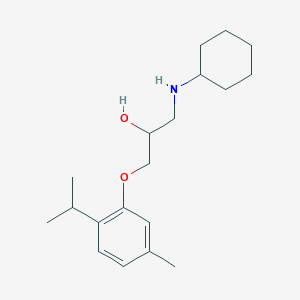
![4-[2-Hydroxy-3-(4-phenylphenoxy)propyl]-1-(piperidylsulfonyl)piperazine](/img/structure/B503058.png)
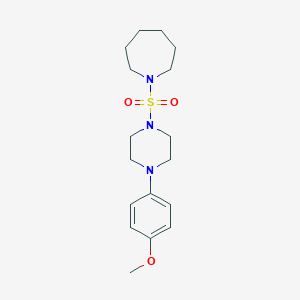
![4-[2-Hydroxy-3-(4-phenylphenoxy)propyl]-1-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B503064.png)
